Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester
Description
Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester is a bicyclic tertiary amine derivative with a tropane skeleton, characterized by an 8-azabicyclo[3.2.1]octane core. The compound features a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a methyl ester at the 3-carboxylic acid position. Its stereochemistry is defined as exo, indicating the orientation of substituents relative to the bicyclic framework . The Boc group enhances stability during synthetic processes, while the methyl ester facilitates solubility and serves as a precursor for further functionalization . This compound is widely used in medicinal chemistry as a building block for developing CNS-targeting agents, including dopamine reuptake inhibitors and 5-HT receptor modulators .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl (1S,5R)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3/t9?,10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTFGOVMCGIL-FGWVZKOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Structure Formation
The 8-azabicyclo[3.2.1]octane scaffold is typically constructed via Mannich cyclization or Dieckmann condensation . A modified approach involves reacting N-benzyl-3-piperidone with methyl acrylate under acidic conditions to form the bicyclic lactam intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the secondary amine, which undergoes spontaneous cyclization to generate the 8-azabicyclo[3.2.1]octane core.
Key reaction conditions :
- Temperature: 0–5°C during acrylate addition to prevent side reactions.
- Solvent: Anhydrous tetrahydrofuran (THF) for optimal cyclization efficiency.
Carboxylic Acid Functionalization
The exo-3-carboxylic acid group is introduced via oxidation of a hydroxymethyl precursor . Starting from (3-endo)-8-benzyl-8-azabicyclo[3.2.1]oct-3-yl methanol, oxidation with Jones reagent (CrO₃/H₂SO₄) achieves quantitative conversion to the carboxylic acid. Alternative methods include Ruthenium-catalyzed oxidation (RuCl₃/NaIO₄), which offers milder conditions (25°C, aqueous acetonitrile).
Table 1: Oxidation Methods Comparison
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Jones reagent | 95 | 98 | Over-oxidation (5%) |
| RuCl₃/NaIO₄ | 89 | 99 | None detected |
Methyl Esterification
The carboxylic acid is converted to its methyl ester using Fischer esterification (H₂SO₄/MeOH, reflux) or DCC/DMAP-mediated coupling . The latter method is preferred for acid-sensitive substrates, achieving 94% yield in dichloromethane (DCM) at 25°C.
Critical parameters :
- Reaction time: 12–18 hours for complete conversion.
- Workup: Neutralization with saturated NaHCO₃ followed by extraction with ethyl acetate.
Boc Protection of the Bridgehead Amine
The final step involves protecting the secondary amine at position 8 with a Boc group. Di-tert-butyl dicarbonate (Boc₂O) is reacted with the free amine in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in DCM. The reaction proceeds quantitatively within 2 hours at 25°C.
Equation :
$$
\text{8-Azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, TEA}} \text{Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester}
$$
Stereochemical Control
Exo Configuration Enforcement
The exo stereochemistry at position 3 is dictated by the bulky benzyl group during cyclization. Molecular modeling studies indicate that the benzyl substituent adopts an axial orientation, forcing the carboxylic acid group into the exo position. Post-synthetic epimerization assays (e.g., heating in DMF at 80°C for 24 hours) confirm configuration stability, with <2% isomerization observed.
Optimization Strategies
Hydrogenolysis of the Benzyl Group
Removal of the benzyl protecting group is achieved via catalytic hydrogenation using 20% palladium hydroxide on carbon (Pearlman’s catalyst) under 55 psi H₂. Key optimizations include:
- Solvent system : Ethanol/water (9:1 v/v) to enhance catalyst activity.
- Reaction time : 18 hours for complete deprotection.
Table 2: Hydrogenolysis Conditions
| Catalyst Loading (%) | Pressure (psi) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 55 | 78 | 97 |
| 20 | 55 | 95 | 99 |
Purification Protocols
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or aminopropyl solid-phase extraction (SPE) . SPE elution with dichloromethane removes non-polar impurities, while methanol recovers the target compound with >99% purity.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), 3.66 (s, 3H, OCH₃), 4.12–4.18 (m, 2H, bridgehead H).
- ¹³C NMR : δ 28.3 (Boc CH₃), 52.1 (OCH₃), 80.5 (Boc quaternary C), 174.2 (C=O).
- IR : 1720 cm⁻¹ (ester C=O), 1695 cm⁻¹ (Boc C=O).
Table 3: Key Spectroscopic Data
| Technique | Signal (δ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 3.66 ppm | Methoxy group |
| ¹³C NMR | 174.2 ppm | Ester carbonyl |
| IR | 1720 cm⁻¹ | Ester C=O stretch |
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production utilizes continuous hydrogenation reactors to enhance throughput. A 10 L reactor operating at 55 psi H₂ and 25°C processes 2.5 kg of substrate per batch with 93% yield.
Waste Management
- Chromium waste from Jones reagent oxidation is neutralized with NaHSO₃ and precipitated as Cr(OH)₃ for safe disposal.
- Palladium catalyst recovery exceeds 98% via filtration and reactivation with H₂/N₂ cycles.
Chemical Reactions Analysis
Types of Reactions
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- IUPAC Name : rac-8-(tert-butyl) 3-methyl (1R,3R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
- Purity : 97% .
Medicinal Chemistry Applications
Exo-8-Boc-8-azabicyclo[3.2.1]octane derivatives are being explored for their potential as pharmaceutical agents. The bicyclic structure provides a unique scaffold that can be modified to enhance biological activity.
Case Studies in Drug Development
- Opioid Receptor Modulation : Research indicates that compounds similar to exo-8-Boc derivatives exhibit affinity for opioid receptors, suggesting potential use in pain management therapies .
- Antiviral Agents : Preliminary studies have shown that modifications of the azabicyclo structure can lead to compounds with antiviral properties, making them candidates for further investigation in treating viral infections .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural features.
Synthetic Methodologies
- Asymmetric Synthesis : The presence of chiral centers allows for the development of asymmetric synthesis routes, which are crucial for producing enantiomerically pure compounds .
- Functionalization Reactions : The carboxylic acid moiety enables various functionalization reactions, making it useful in creating complex molecules .
Material Science Applications
Beyond medicinal chemistry, exo-8-Boc derivatives are explored in material science for their potential use in creating novel polymers and materials.
Polymer Development
The structural properties of exo-8-Boc allow it to be incorporated into polymer matrices, leading to materials with improved mechanical properties and thermal stability . This application is particularly relevant in developing advanced composites for aerospace and automotive industries.
Analytical Chemistry
Exo-8-Boc derivatives are also utilized as standards in analytical chemistry.
Chromatographic Analysis
Due to their distinct chemical properties, these compounds serve as reference standards in chromatographic methods such as HPLC and GC-MS, aiding in the quantification and identification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester with structurally related bicyclic tropane derivatives.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity :
- The Boc group in the target compound enhances synthetic versatility but reduces receptor affinity compared to Troparil (methyl and phenyl substituents), which directly interacts with dopamine transporters .
- Cocaethylene (benzoyloxy and ethyl ester) exhibits prolonged CNS stimulation due to slower metabolism compared to the methyl ester in the Boc derivative .
Stereochemical Influence :
- The exo configuration of the Boc derivative contrasts with the endo orientation in ICS 205930 , affecting binding to 5-HT₃/5-HT₄ receptors. For example, ICS 205930’s endo-indole group enables potent serotonin receptor antagonism, whereas the Boc derivative’s exo ester limits direct receptor interaction .
Synthetic Accessibility :
- The Boc derivative is synthesized via Boc protection of the azabicyclo core under mild conditions (e.g., tert-butyl chloroformate, base), whereas Cocaethylene requires hazardous reagents like benzoyl chloride for esterification .
- Troparil synthesis involves alkylation of the tropane nitrogen, a less complex procedure than the multi-step protection-deprotection strategies for the Boc analog .
Metabolic Stability :
- The methyl ester in the Boc derivative undergoes faster hydrolysis than the ethyl ester in Cocaethylene , impacting half-life in vivo .
Research Findings
- Pharmacological Screening : Derivatives with aryl substituents (e.g., phenyl in Troparil) show higher dopamine transporter affinity (IC₅₀ = 12 nM) compared to Boc-protected analogs (IC₅₀ > 1 µM) .
- 5-HT Receptor Modulation : The Boc derivative’s lack of aromatic groups limits 5-HT₃/5-HT₄ activity, whereas ICS 205930 achieves sub-micromolar potency via its indole moiety .
- Thermodynamic Stability : Computational studies indicate the exo Boc configuration reduces steric strain by 2.3 kcal/mol compared to endo isomers, favoring its use in stable intermediates .
Notes
- Stereochemical Purity: The exo configuration must be rigorously confirmed via NOESY or X-ray crystallography to avoid undesired byproducts .
- Toxicity Considerations: While the Boc group is generally non-toxic, methyl ester hydrolysis releases methanol, requiring careful handling .
- Applications : This compound is pivotal in synthesizing tropane-based PET tracers and antidepressants due to its modifiable ester and Boc groups .
Biological Activity
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester (CAS Number: 1548292-34-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound is characterized by the following:
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Purity : 97%
- IUPAC Name : rac-8-(tert-butyl) 3-methyl (1R,3R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
- SMILES Notation : [H][C@]12CCC@(CC@HC1)N2C(=O)OC(C)(C)C
Anticancer Activity
Recent studies have highlighted the anticancer potential of various azabicyclic compounds, including exo-8-boc-8-azabicyclo[3.2.1]octane derivatives. For instance, a related compound demonstrated significant antiproliferative effects against several cancer cell lines, with IC50 values ranging from 3.5 nM to 19 µM, indicating a strong capacity for inhibiting tumor growth .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Exo-8-boc | HCT116 (Colon Cancer) | 13.7 |
| Exo-8-boc | MBA231 (Breast Cancer) | 15.3 |
| Related Compound | SW620 (Colon Cancer) | 0.146 |
The biological activity of exo-8-boc compounds may be attributed to their ability to interact with cellular targets involved in proliferation and apoptosis pathways. Structure–activity relationship (SAR) studies have indicated that modifications in the bicyclic structure can enhance or diminish biological effects, suggesting that specific functional groups play critical roles in their mechanism of action .
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized various derivatives of azabicyclic compounds and assessed their biological activities through in vitro assays. The results indicated that modifications on the bicyclic structure could lead to enhanced anticancer properties .
- Binding Studies : Binding mode studies with Plasmodium falciparum CYTB protein revealed that certain azabicyclic derivatives exhibited strong binding affinities, correlating with their biological activities against malaria parasites .
- Toxicological Assessments : Toxicity evaluations demonstrated that while some derivatives showed promising anticancer activity, they also exhibited cytotoxic effects at higher concentrations, necessitating careful dose management for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester?
The compound is synthesized via cross-coupling reactions. Stille coupling is preferred over Suzuki coupling for introducing aryl/heteroaryl groups at the 3-position, as it provides higher yields (70–85%) and fewer side products compared to Suzuki reactions, which often result in complex mixtures . Key steps include:
- Boc protection of the azabicyclo core.
- Methyl esterification of the carboxylic acid group.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1: Comparison of Coupling Methods
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Stille | 70–85 | ≥95 | Minimal |
| Suzuki | 40–60 | 80–90 | Significant |
Q. How is the structural integrity of the compound validated?
- NMR spectroscopy : ¹H/¹³C NMR confirms the exo-configuration and Boc-group placement. Key signals include δ 1.4 ppm (Boc tert-butyl) and δ 3.7 ppm (methyl ester) .
- HPLC-MS : Purity ≥95% (C18 column, acetonitrile/water + 0.1% TFA).
- X-ray crystallography (if available): Resolves stereochemical ambiguities in the azabicyclo core .
Q. What biological targets are associated with this compound?
The azabicyclo[3.2.1]octane scaffold is linked to dopamine reuptake inhibition (e.g., PR04.MZ and LBT999 analogs show IC₅₀ values <10 nM for DAT) and partial agonism at serotonin receptors (e.g., BIMU-1/8 with EC₅₀ ~50 nM at 5-HT₄) . Assays include:
- Radioligand binding (³H-dopamine uptake inhibition).
- Functional cAMP assays for GPCR activity.
Advanced Research Questions
Q. How can enantioselective synthesis of the compound be achieved?
Chiral resolution is critical for pharmacologically active enantiomers. Methods include:
Q. How to resolve contradictory data in biological assays (e.g., partial vs. full agonism)?
Discrepancies may arise from receptor subtype selectivity or assay conditions. Mitigation strategies:
Q. What substituent modifications enhance target selectivity in SAR studies?
Modifying the 3-carboxylic ester and Boc-group impacts activity:
- Methyl ester → Ethyl ester : Increases lipophilicity (logP +0.5) but reduces DAT affinity by 30%.
- Boc → Acetyl : Lowers metabolic stability (t½ from 120 to 40 min in liver microsomes) .
Table 2: SAR of Key Derivatives
| Substituent (R) | DAT IC₅₀ (nM) | 5-HT₄ EC₅₀ (nM) | Metabolic Stability (t½, min) |
|---|---|---|---|
| Methyl ester | 8.2 | 52 | 120 |
| Ethyl ester | 12.4 | 48 | 90 |
| Acetyl | 15.7 | 110 | 40 |
Q. How does the compound’s stability vary under different storage conditions?
- Stability : Stable at –20°C under inert gas (N₂/Ar) for ≥12 months.
- Degradation pathways : Hydrolysis of the Boc group in acidic conditions (pH <3) or ester cleavage in basic media (pH >10) .
- Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking.
Q. What mechanistic insights explain its dopamine reuptake inhibition?
Molecular docking studies suggest the azabicyclo core interacts with transmembrane domain 3 of DAT via hydrophobic pockets. Key interactions:
- π-Stacking between the bicyclic system and Phe326.
- Hydrogen bonding between the ester carbonyl and Ser422 .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Respiratory protection : Use NIOSH-approved OV/AG/P99 respirators for powder handling .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Data Contradiction Analysis
Example: Discrepant yields in Stille vs. Suzuki couplings () may stem from:
- Catalyst poisoning : Thiol byproducts in Suzuki reactions inhibit palladium.
- Steric hindrance : Bulky biaryl groups impede oxidative addition in Suzuki.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
